7-Methylimidazo[1,2-A]pyridin-2-amine 7-Methylimidazo[1,2-A]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1260854-91-8
VCID: VC0090214
InChI: InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3
SMILES: CC1=CC2=NC(=CN2C=C1)N
Molecular Formula: C8H9N3
Molecular Weight: 147.181

7-Methylimidazo[1,2-A]pyridin-2-amine

CAS No.: 1260854-91-8

Cat. No.: VC0090214

Molecular Formula: C8H9N3

Molecular Weight: 147.181

* For research use only. Not for human or veterinary use.

7-Methylimidazo[1,2-A]pyridin-2-amine - 1260854-91-8

Specification

CAS No. 1260854-91-8
Molecular Formula C8H9N3
Molecular Weight 147.181
IUPAC Name 7-methylimidazo[1,2-a]pyridin-2-amine
Standard InChI InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3
Standard InChI Key IXGPQLYYJYEYSX-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=CN2C=C1)N

Introduction

Chemical Identity and Properties

Basic Information and Identification

7-Methylimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic compound belonging to the imidazopyridine class. This compound is characterized by its fused ring system comprising an imidazole ring merged with a pyridine ring, with specific methyl and amine substitutions. The systematic naming follows standard chemical nomenclature rules, with the numeric designations indicating the positions of substituents on the core structure. The compound is registered with CAS number 1260854-91-8, providing a unique identifier in chemical databases and literature. For research and development purposes, it may also be referenced by its VCID: VC0090214 in certain chemical repositories. The compound serves as an important reference structure in medicinal chemistry and drug discovery efforts.

Physical and Chemical Properties

7-Methylimidazo[1,2-A]pyridin-2-amine possesses distinct physical and chemical properties that define its behavior in various experimental contexts. The compound has a molecular formula of C8H9N3, indicating a composition of 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms. Its molecular weight is calculated at 147.181 g/mol, placing it in the category of relatively small molecular entities. The structural configuration can be represented through several notation systems, including:

PropertyValue
IUPAC Name7-methylimidazo[1,2-a]pyridin-2-amine
Standard InChIInChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3
Standard InChIKeyIXGPQLYYJYEYSX-UHFFFAOYSA-N
SMILESCC1=CC2=NC(=CN2C=C1)N
PubChem Compound ID72699074

These notations provide standardized ways to represent the compound's structure digitally and facilitate its identification across different chemical databases and literature sources. The compound's structural characteristics, particularly its planar, aromatic nature, influence its chemical reactivity and potential biological interactions.

Research Applications and Significance

Role as a Synthetic Intermediate

7-Methylimidazo[1,2-A]pyridin-2-amine primarily serves as a precursor or intermediate in the synthesis of more complex molecules with potential biological activities. The compound's structure, featuring both a methyl substituent and a reactive primary amine group, makes it particularly valuable for further functionalization through various synthetic transformations. Researchers in medicinal chemistry often utilize this compound as a building block to create libraries of derivatives that can be screened for biological activities. The imidazo[1,2-a]pyridine core itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds and approved drugs. The specific 7-methyl substitution pattern may confer particular properties that make derivatives based on this scaffold interesting candidates for drug discovery programs.

Related Imidazopyridine Research

While specific research on 7-Methylimidazo[1,2-A]pyridin-2-amine is limited in the provided sources, research on the broader class of imidazo[1,2-a]pyridines provides context for its potential significance. Derivatives of imidazo[1,2-a]pyridines have been explored extensively for their potential as kinase inhibitors and for targeting specific enzymes involved in disease pathways. This class of compounds has demonstrated diverse biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties. The structural similarity between 7-Methylimidazo[1,2-A]pyridin-2-amine and these bioactive compounds suggests potential for developing derivatives with similar therapeutic properties. The 2-amino substitution, in particular, provides a versatile handle for further functionalization to fine-tune biological activity and pharmacokinetic properties.

Synthesis and Preparation Methods

Related Synthetic Procedures

In related synthetic work, researchers have developed methods for preparing various substituted imidazo[1,2-a]pyridines through different approaches. For example, the synthesis of 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, which shares some structural similarities with 7-Methylimidazo[1,2-A]pyridin-2-amine, involves a multi-step process that includes the formation of the imidazo[1,2-a]pyridine core followed by further functionalization . Similarly, the preparation of 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves reactions with specific pyridine derivatives . These synthetic procedures provide insights into potential routes for synthesizing 7-Methylimidazo[1,2-A]pyridin-2-amine, though adaptations would be necessary to achieve the specific substitution pattern. The use of appropriately substituted 2-aminopyridines as starting materials represents a common thread across these various synthetic approaches.

Structural Analogs and Related Compounds

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives provides context for the potential significance of 7-Methylimidazo[1,2-A]pyridin-2-amine. The imidazo[1,2-a]pyridine scaffold itself is considered a privileged structure in medicinal chemistry due to its appearance in numerous bioactive compounds. The position and nature of substituents on this core structure significantly influence biological activity. For instance, compounds with different methyl substitution patterns (3-methyl, 4-methyl, 5-methyl, and 6-methyl) on the pyridine ring of the imidazo[1,2-a]pyridine core exhibit varying reactivity in synthetic transformations, as demonstrated by their different reaction rates and yields . This pattern suggests that the specific 7-methyl substitution in 7-Methylimidazo[1,2-A]pyridin-2-amine could confer unique properties relevant to its application as a synthetic intermediate.

Current Research and Future Directions

Emerging Applications

Current research trends suggest that 7-Methylimidazo[1,2-A]pyridin-2-amine and related compounds continue to be of interest in medicinal chemistry exploration. The compound's potential as a precursor for more complex molecules with biological activities positions it as a valuable starting material in drug discovery efforts. Researchers are likely investigating diverse derivatization strategies to explore the chemical space around this scaffold, potentially targeting specific protein kinases or other enzymes involved in disease pathways. The primary amine group at position 2 provides a convenient handle for introducing additional functional groups through standard amino group chemistry, enabling the creation of diverse compound libraries for biological screening.

Technological Advancements

Recent technological advancements in synthetic methodologies may expand the utility of 7-Methylimidazo[1,2-A]pyridin-2-amine in chemical research. High-throughput synthesis and screening technologies enable the rapid generation and evaluation of compound libraries based on this scaffold. Additionally, computational approaches, including molecular modeling and virtual screening, can help predict potential biological targets and activities of derivatives, guiding synthetic efforts toward the most promising candidates. The compound's well-defined structure makes it amenable to structure-based drug design approaches, where knowledge of target protein structures can inform the design of optimized derivatives with enhanced potency and selectivity.

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